4,4-Difluorocyclohexane-1-carbonyl chloride
Overview
Description
4,4-Difluorocyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C7H9ClF2O. It is a colorless liquid that is sensitive to light and is commonly used in organic synthesis, particularly in acylation reactions . This compound is known for its stability under inert conditions and its reactivity due to the presence of both fluorine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Difluorocyclohexane-1-carbonyl chloride involves the reaction of 4,4-difluorocyclohexane with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:
Reactants: 4,4-Difluorocyclohexane and thionyl chloride.
Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering.
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Product Isolation: The product, this compound, is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to due to the corrosive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1-carbonyl chloride primarily undergoes substitution reactions due to the presence of the carbonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4,4-difluorocyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Catalysts: Sometimes, catalysts like pyridine are used to enhance the reaction rate.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4,4-Difluorocyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the fluorine atoms, making it less reactive and stable compared to 4,4-Difluorocyclohexane-1-carbonyl chloride.
4,4-Difluorocyclohexanecarboxylic acid: The carboxylic acid derivative, which is less reactive but useful in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both fluorine and chlorine atoms, which confer distinct reactivity and stability. The fluorine atoms enhance the compound’s electrophilicity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4-difluorocyclohexane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWULPCWPCVQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595985 | |
Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376348-75-3 | |
Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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